molecular formula C5H12OSSi B14600377 S-(Trimethylsilyl) ethanethioate CAS No. 59579-30-5

S-(Trimethylsilyl) ethanethioate

Cat. No.: B14600377
CAS No.: 59579-30-5
M. Wt: 148.30 g/mol
InChI Key: REYSWKJZGWACND-UHFFFAOYSA-N
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Description

S-(Trimethylsilyl) ethanethioate (structure: CH₃C(O)S-Si(CH₃)₃) is a sulfur-containing organosilicon compound characterized by a thioester group linked to a trimethylsilyl moiety. These analogs share key functional groups (thioester and silyl) but differ in substituent topology, which influences their reactivity, stability, and applications in fields like polymer chemistry and molecular electronics .

Properties

CAS No.

59579-30-5

Molecular Formula

C5H12OSSi

Molecular Weight

148.30 g/mol

IUPAC Name

S-trimethylsilyl ethanethioate

InChI

InChI=1S/C5H12OSSi/c1-5(6)7-8(2,3)4/h1-4H3

InChI Key

REYSWKJZGWACND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)S[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for S-(Trimethylsilyl) ethanethioate typically involve large-scale silylation reactions using readily available reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiol derivatives.

    Substitution: Various silyl ethers and substituted ethanethioates.

Mechanism of Action

The mechanism by which S-(Trimethylsilyl) ethanethioate exerts its effects involves the stabilization of radical intermediates through the trimethylsilyl group. This stabilization allows for efficient radical reactions and reductions under mild conditions. The molecular targets and pathways involved include the formation of reactive intermediates that facilitate the desired chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares S-(Trimethylsilyl) ethanethioate analogs documented in the evidence, focusing on synthesis, structural features, and applications.

Table 1: Key Properties of this compound Analogs

Compound Name Synthesis Method Physical State Key Applications Reference
S-(4-(Trimethylsilyl)propyl) ethanethioate Allyltrimethylsilane + thioacetic acid + AIBN in THF; aqueous workup Colorless liquid Polymer synthesis (e.g., RAFT agents)
S-(4-Ethynyl-phenyl) ethanethioate Sonogashira cross-coupling with 2,3-dibromonorbornadiene Not specified Molecular wire anchor groups
3-(Trimethylsilyl)propane-1-thiol Hydrolysis of S-(4-(Trimethylsilyl)propyl) ethanethioate + NaOH/ethanol Colorless liquid Intermediate for functional materials

Limitations and Challenges

  • S-(4-Ethynyl-phenyl) ethanethioate : The ethynyl group’s susceptibility to side reactions (e.g., Glaser coupling) during synthesis necessitates stringent anhydrous conditions .
  • S-(4-(Trimethylsilyl)propyl) ethanethioate : While stable, its longer alkyl chain may reduce reactivity in certain coupling reactions compared to shorter-chain analogs.

Broader Context of Silylated Thioesters in Research

The evidence highlights the versatility of silylated thioesters in diverse applications:

  • Polymer Chemistry : S-(4-(Trimethylsilyl)propyl) ethanethioate derivatives serve as chain-transfer agents (CTAs) in RAFT polymerization, enabling precise control over polymer molecular weight .
  • Molecular Electronics: S-(4-Ethynyl-phenyl) ethanethioate acts as an anchor group for norbornadiene-based molecular wires, enhancing electronic communication between electrodes .
  • Analytical Chemistry : Trimethylsilyl ethers/esters (e.g., in ) are widely used in GC/MS for volatile derivative analysis, though these lack the thioester functionality .

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